molecular formula C20H15N3O4S B2639587 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide CAS No. 893927-83-8

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide

Cat. No.: B2639587
CAS No.: 893927-83-8
M. Wt: 393.42
InChI Key: DKYGFWSRIKENGB-UHFFFAOYSA-N
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Description

N-(5,5-Dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core modified with a sulfone group (5,5-dioxido) and a benzofuran-2-carboxamide substituent. The benzofuran moiety introduces aromaticity and hydrogen-bonding capacity via the carboxamide group.

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c24-20(18-10-13-6-4-5-9-17(13)27-18)21-19-15-11-28(25,26)12-16(15)22-23(19)14-7-2-1-3-8-14/h1-10H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYGFWSRIKENGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrazole core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzofuran moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thienopyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, the compound may inhibit enzymes or receptors involved in disease progression, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Motifs and Functional Groups

The compound’s structural analogs share fused heterocyclic systems and functional groups that influence physicochemical properties and reactivity. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Functional Groups Notable Substituents
Target Compound Thieno[3,4-c]pyrazole Sulfone (5,5-dioxido), benzofuran-2-carboxamide Phenyl, benzofuran
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dioxo-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine Dioxo, nitrile, benzylidene 5-Methylfuran, trimethylbenzylidene
(2Z)-2-(4-Cyanobenzylidene)-3,5-dioxo-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine Dioxo, nitrile, cyanobenzylidene 5-Methylfuran, 4-cyanobenzylidene
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido[2,1-b]quinazoline Dioxo, nitrile 5-Methylfuran, anthranilic acid derivative

Key Observations :

  • The target compound’s sulfone group distinguishes it from the dioxo (ketone) groups in analogs 11a, 11b, and 12.

Comparison :

  • High-yield syntheses (57–68%) for analogs 11a–12 suggest that similar conditions (e.g., acid-catalyzed cyclization) might be applicable to the target compound.

Physicochemical and Spectroscopic Properties

Table 3: Physical Properties and Spectroscopic Data
Compound Melting Point (°C) IR Bands (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Not reported Expected: ~1350 (S=O), ~1650 (C=O) Aromatic H: ~7.0–8.5; SO2: no direct H
11a 243–246 3217 (NH), 2219 (CN), 1719 (C=O) 2.37 (3 CH3), 7.94 (=CH)
11b 213–215 3423 (NH), 2209 (CN) 7.41 (ArH), 8.01 (=CH)
12 268–269 3217 (NH), 2220 (CN), 1719 (C=O) 2.34 (CH3), 9.59 (NH)

Key Insights :

  • The target’s sulfone group would exhibit strong IR absorption near 1350 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O), distinguishing it from analogs lacking sulfones .
  • Aromatic protons in the benzofuran and phenyl groups would likely resonate between δ 7.0–8.5, similar to analogs 11a–12 .

Biological Activity

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a complex organic compound with promising biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

1. Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core fused with a benzofuran moiety. Its molecular formula is C19H17N3O3SC_{19}H_{17}N_{3}O_{3}S, with a molecular weight of 367.42 g/mol. The presence of the 5,5-dioxido group enhances its reactivity and biological activity, making it a candidate for various pharmacological investigations .

2. Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization : Formation of the thieno[3,4-c]pyrazole core.
  • Functionalization : Introduction of the benzofuran and carboxamide groups.

Optimization of reaction conditions (temperature, solvent choice) is crucial for achieving high yields and purity .

3.1 Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. For instance:

  • Mechanism : Inhibition of pro-inflammatory cytokines such as TNF and ILs.
  • Effectiveness : Studies have shown reductions in inflammatory markers by up to 93% in vitro .

3.2 Anticancer Activity

This compound has shown potential in combating various cancer cell lines:

Cell Line IC50 (µM) Activity
Mia PaCa-212.5Strong
PANC-115.0Moderate
RKO10.0Strong
LoVo18.0Moderate

These results suggest that the compound may interfere with critical cellular pathways involved in tumor growth and survival .

3.3 Antimicrobial Effects

The compound also exhibits antimicrobial properties against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.62 µg/mL
Candida albicans15.62 µg/mL
Escherichia coli31.25 µg/mL

These findings indicate its potential as a broad-spectrum antimicrobial agent .

4. Case Studies

Several studies have investigated the biological activity of related compounds in the same class:

  • Study on Benzofuran Derivatives : A related benzofuran derivative exhibited significant anti-inflammatory effects by inhibiting COX enzymes without cytotoxicity .
  • Thieno-Pyrazole Compounds : Research highlighted the anticancer potential of thieno-pyrazole derivatives against multiple cancer cell lines with promising IC50 values .

5. Conclusion

This compound represents a significant advancement in the development of bioactive compounds with diverse therapeutic potentials. Its anti-inflammatory, anticancer, and antimicrobial activities warrant further investigation to fully elucidate its mechanisms and optimize its pharmacological applications.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide?

The synthesis typically involves multi-step protocols, including condensation reactions, cyclization, and functionalization. Key steps include:

  • Reagent selection : Use of oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄) tailored to specific transformations .
  • Solvent systems : Acetic anhydride/acetic acid mixtures under reflux for 2–12 hours, as demonstrated in analogous thieno-pyrazole syntheses (e.g., 68% yield achieved under controlled conditions) .
  • Catalysts : Sodium acetate or similar bases to accelerate cyclization .
  • Purification : Chromatography (e.g., silica gel) or recrystallization from solvents like DMF/water .

Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra for characteristic shifts. For example, aromatic protons in similar compounds appear at δ 7.29–8.01 ppm, while carbonyl carbons resonate near 165–171 ppm .
  • Infrared (IR) Spectroscopy : Confirm functional groups (e.g., C=O stretches at ~1719 cm⁻¹, CN stretches at ~2219 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight via parent ion peaks (e.g., m/z 386 for a related thieno-pyrazole derivative) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data for this compound?

  • Variable optimization : Systematically adjust temperature, solvent ratios, and catalyst loading. For instance, reports consistent 68% yields for analogous reactions when parameters are tightly controlled.
  • Analytical cross-validation : Use HPLC to monitor intermediate purity and identify by-products .
  • Replication : Repeat reactions under identical conditions to distinguish human error from intrinsic variability .

Q. What crystallographic tools are critical for analyzing this compound’s three-dimensional structure and hydrogen-bonding networks?

  • SHELX suite : Refine crystal structures using SHELXL for small-molecule resolution, particularly for high-twinned or high-symmetry data .
  • ORTEP-III : Visualize thermal ellipsoids and molecular geometry; the GUI version simplifies analysis of complex heterocycles .
  • Graph set analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict packing behavior and stability .

Q. What methodologies are recommended for elucidating this compound’s pharmacological targets?

  • In vitro assays : Screen against enzyme libraries (e.g., kinases, proteases) using fluorescence polarization or calorimetry .
  • Molecular docking : Leverage crystallographic data to model interactions with biological targets (e.g., binding pockets in receptors) .
  • Kinetic studies : Measure inhibition constants (Kᵢ) under varying pH and temperature to assess binding affinity .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

  • DFT calculations : Predict reaction pathways (e.g., nucleophilic attack at the benzofuran carbonyl) using Gaussian or ORCA software.
  • Molecular dynamics : Simulate solvation effects and conformational flexibility in biological environments .

Methodological Notes

  • Data tables : While explicit tables are absent in the evidence, key parameters (e.g., reaction yields, spectroscopic peaks) are extracted from experimental descriptions .
  • Advanced vs. Basic : Basic questions focus on synthesis/characterization; advanced questions address mechanistic, crystallographic, and pharmacological challenges.

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